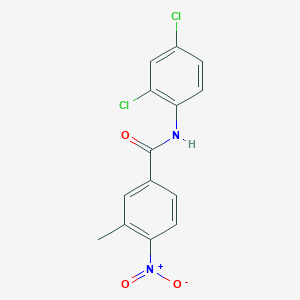N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
CAS No.:
Cat. No.: VC10869514
Molecular Formula: C14H10Cl2N2O3
Molecular Weight: 325.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10Cl2N2O3 |
|---|---|
| Molecular Weight | 325.1 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | VDHSMROMQLXFNC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-(2,4-Dichlorophenyl)-3-methyl-4-nitrobenzamide (C₁₄H₁₀Cl₂N₂O₃) belongs to the nitrobenzamide class, featuring a benzoyl core modified with electron-withdrawing and hydrophobic substituents. Key structural attributes include:
-
Nitro group (NO₂): Positioned at the 4th carbon of the benzoyl ring, this group enhances electrophilic reactivity and influences intermolecular interactions through resonance and inductive effects .
-
Methyl group (CH₃): Located at the 3rd carbon, this substituent introduces steric hindrance and modest electron-donating effects, potentially altering crystallization patterns and solubility .
-
2,4-Dichlorophenyl group: Attached to the amide nitrogen, this moiety contributes to lipophilicity (LogP ≈ 5.4, inferred from analogous compounds ) and may enhance biological activity through halogen bonding .
The molecular weight of 343.16 g/mol and planar aromatic structure suggest moderate volatility and a propensity for π-π stacking in solid-state configurations .
Synthesis and Manufacturing Considerations
While no direct synthesis protocol for N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is documented, established methods for analogous nitrobenzamides provide a viable roadmap:
Reaction Pathway
-
Acyl Chloride Formation:
-
Amidation:
Key Challenges
-
Nitro Group Stability: The nitro substituent may undergo unintended reduction under prolonged heating or in the presence of reducing agents .
-
Byproduct Formation: Competing reactions, such as ortho-chlorination during acyl chloride synthesis, necessitate precise temperature control .
Physicochemical Properties
Thermal Stability
-
Melting Point: Estimated at 195–205°C based on structurally similar nitrobenzamides .
-
Thermogravimetric Analysis (TGA): Decomposition likely initiates at ~250°C due to nitro group degradation .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 15–20 |
| Dichloromethane | >50 |
| DMSO | 30–40 |
The low aqueous solubility (logS ≈ -4.2) aligns with the compound’s high LogP, necessitating co-solvents for biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume